The synthesis of {4-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid typically involves several key steps:
The molecular structure of {4-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid features:
The compound's molecular formula can be represented as CHNO, and it exhibits specific stereochemistry due to the chiral centers present within the piperidine ring.
The chemical reactions involving {4-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid can be categorized into:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for {4-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid primarily involves its interaction with biological targets:
Understanding these interactions at a molecular level is crucial for developing applications in drug design.
The physical and chemical properties of {4-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid include:
These properties are essential for predicting behavior in biological systems and during synthesis.
The applications of {4-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid span various fields:
The systematic IUPAC name {4-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid delineates its intricate molecular architecture through sequential component identification. This molecule integrates four distinct structural domains essential to its biochemical functionality: (1) a piperidine core providing conformational flexibility and nitrogen-based nucleophilicity; (2) an ethylamino-methyl substituent at the piperidine C4 position introducing steric bulk and potential hydrogen-bonding capability; (3) a benzyloxycarbonyl (Cbz) protecting group attached to the secondary amine, conferring stability against nucleophiles and oxidative metabolism; and (4) an acetic acid moiety N-linked to the piperidine nitrogen, enabling salt formation and hydrophilic interactions [1] [6].
The molecular formula C₁₉H₂₇N₃O₄ (MW 361.44 g/mol) reflects this hybrid architecture, with the CAS registry number 1353975-08-2 providing its unique chemical identifier. Within medicinal chemistry taxonomies, this compound belongs to the carbamate-protected aminopiperidine acetic acid derivatives—a subclass characterized by orthogonal functionalization at both the piperidine nitrogen and C4 carbon. The Cbz group exemplifies the "carbobenzyloxy" protective strategy pioneered by Bergmann and Zervas in 1932, which remains indispensable in contemporary peptide synthesis due to its balance between stability during synthetic manipulations and mild deprotectability (e.g., via hydrogenolysis) [1] [3].
Table 1: Structural Components of {4-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic Acid
Structural Domain | Functional Role | Stereochemical Significance |
---|---|---|
Piperidine ring | Conformational scaffold | Chair-boat interconversion modulates pharmacophore positioning |
C4 ethylamino-methyl | Pharmacophore modifier | Stereochemistry influences receptor binding affinity |
Benzyloxycarbonyl (Cbz) | Amine protecting group | Planar carbamate carbonyl enables π-stacking interactions |
N-Acetic acid moiety | Solubilizing group | Zwitterionic formation potential enhances bioavailability |
The strategic incorporation of carbamate-protected piperidines emerged from mid-20th century efforts to stabilize alkaloid-derived pharmacophores against metabolic degradation. Piperidine itself—a core structural element in over fifty FDA-approved drugs—exhibits rapid first-pass metabolism when unprotected, limiting oral bioavailability. Benzyloxycarbonyl masking of the piperidine nitrogen represented a watershed innovation, combining steric shielding with tunable lability [7].
Carbamate-protected piperidines gained prominence through applications in neurological therapeutics (e.g., as M₂/M₃ muscarinic receptor antagonists for overactive bladder) and anticancer agents (e.g., tankyrase inhibitors disrupting Wnt/β-catenin signaling) [1] . The Cbz group specifically enabled synthetic access to libraries of substituted piperidines by preventing unwanted N-alkylation or oxidation during multi-step syntheses. By the 1990s, compounds like 4-(N-Cbz-amino)piperidin-1-yl acetic acid derivatives were systematically explored as "prodrug-like" intermediates with enhanced membrane permeability versus their deprotected counterparts [1] [3].
The evolution toward C4-alkylamino substituted derivatives like our target compound arose from structure-activity relationship (SAR) studies revealing that:
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: